molecular formula C16H20O3 B14388905 5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal CAS No. 89553-29-7

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal

Katalognummer: B14388905
CAS-Nummer: 89553-29-7
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: VKUDKKPVMOXCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal: is an organic compound characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a hepta-2,6-dienal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the synthesis of complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

89553-29-7

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

5-ethoxy-7-(4-methoxyphenyl)hepta-2,6-dienal

InChI

InChI=1S/C16H20O3/c1-3-19-16(6-4-5-13-17)12-9-14-7-10-15(18-2)11-8-14/h4-5,7-13,16H,3,6H2,1-2H3

InChI-Schlüssel

VKUDKKPVMOXCTJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC=CC=O)C=CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.